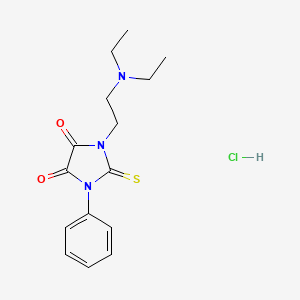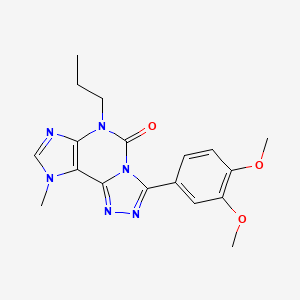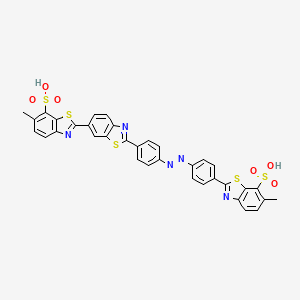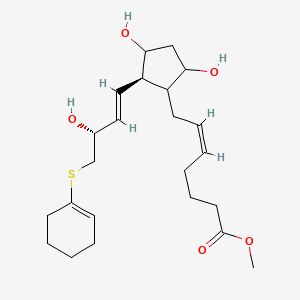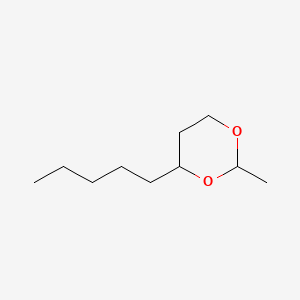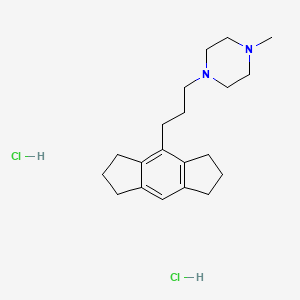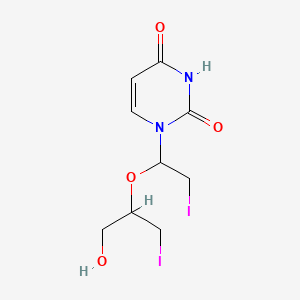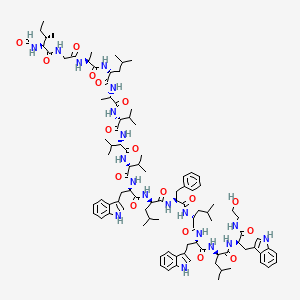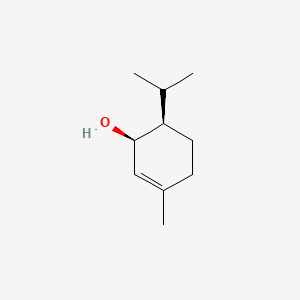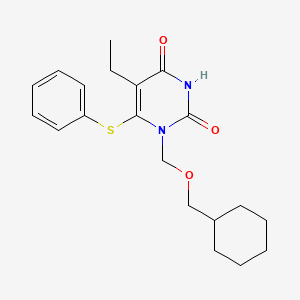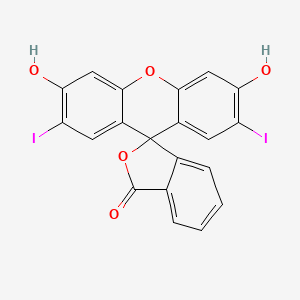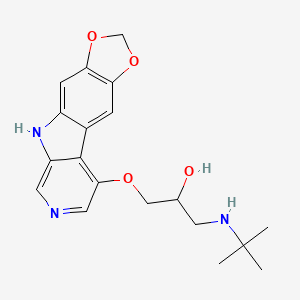
5-(3-tert-Butylamino-2-hydroxypropoxy)-7,8-methylenedioxypyrido(3,4-b)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-tert-Butylamino-2-hydroxypropoxy)-7,8-methylenedioxypyrido(3,4-b)indole is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tert-butylamino group, a hydroxypropoxy group, and a methylenedioxy group attached to a pyridoindole core. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-tert-Butylamino-2-hydroxypropoxy)-7,8-methylenedioxypyrido(3,4-b)indole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridoindole Core: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the Methylenedioxy Group: This step often involves the use of reagents like methylene chloride and a base to form the methylenedioxy bridge.
Attachment of the tert-Butylamino Group: This can be done through a nucleophilic substitution reaction using tert-butylamine.
Addition of the Hydroxypropoxy Group: This step typically involves an epoxide opening reaction with a hydroxypropyl precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-tert-Butylamino-2-hydroxypropoxy)-7,8-methylenedioxypyrido(3,4-b)indole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tert-butylamine for nucleophilic substitution, and halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-(3-tert-Butylamino-2-hydroxypropoxy)-7,8-methylenedioxypyrido(3,4-b)indole involves its interaction with specific molecular targets and pathways. The tert-butylamino group may interact with receptors or enzymes, while the methylenedioxy group could influence the compound’s binding affinity and specificity. The hydroxypropoxy group may enhance solubility and facilitate transport across biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[3-(tert-Butylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one: Shares the tert-butylamino and hydroxypropoxy groups but has a different core structure.
5-(3-tert-Butylamino-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one: Similar functional groups but a different core structure.
Uniqueness
5-(3-tert-Butylamino-2-hydroxypropoxy)-7,8-methylenedioxypyrido(3,4-b)indole is unique due to its combination of functional groups and the pyridoindole core. This unique structure may confer specific biological activities and chemical reactivity not found in similar compounds.
Propriétés
Numéro CAS |
87603-26-7 |
|---|---|
Formule moléculaire |
C19H23N3O4 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
1-(tert-butylamino)-3-(12,14-dioxa-5,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaen-3-yloxy)propan-2-ol |
InChI |
InChI=1S/C19H23N3O4/c1-19(2,3)21-6-11(23)9-24-17-8-20-7-14-18(17)12-4-15-16(26-10-25-15)5-13(12)22-14/h4-5,7-8,11,21-23H,6,9-10H2,1-3H3 |
Clé InChI |
KRMZYKZTUQKVMY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(COC1=C2C3=CC4=C(C=C3NC2=CN=C1)OCO4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


